molecular formula C9H10F2N2O4 B2742206 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid CAS No. 1946818-55-8

1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2742206
CAS No.: 1946818-55-8
M. Wt: 248.186
InChI Key: UMQWTZMDIRKAGK-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group, an ethoxycarbonyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further contributing to its biological activity.

Comparison with Similar Compounds

1-(2,2-difluoroethyl)-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring with the difluoroethyl and ethoxycarbonyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O4/c1-2-17-9(16)6-3-5(8(14)15)12-13(6)4-7(10)11/h3,7H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQWTZMDIRKAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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